2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole
Brand Name: Vulcanchem
CAS No.: 118644-08-9
VCID: VC0169074
InChI: InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3
SMILES: CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2
Molecular Formula: C18H28N2
Molecular Weight: 272.436

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole

CAS No.: 118644-08-9

Cat. No.: VC0169074

Molecular Formula: C18H28N2

Molecular Weight: 272.436

* For research use only. Not for human or veterinary use.

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole - 118644-08-9

Specification

CAS No. 118644-08-9
Molecular Formula C18H28N2
Molecular Weight 272.436
IUPAC Name 2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole
Standard InChI InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3
Standard InChI Key XBVLQMVMFSPGES-UHFFFAOYSA-N
SMILES CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2

Introduction

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole is a synthetic organic compound belonging to the class of polycyclic heterocycles. Its structure is characterized by two tert-butyl groups attached symmetrically to a hexahydrobenzo dipyrrole framework. This molecule is of interest in various chemical and pharmacological studies due to its steric hindrance and potential biological activity.

Synthesis

The synthesis of 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole typically involves multi-step organic reactions. A common pathway includes:

  • Cyclization Reaction: Formation of the dipyrrole framework using precursors like substituted anilines or pyrroles.

  • Introduction of tert-Butyl Groups: Alkylation reactions are employed to attach the bulky tert-butyl groups at the desired positions.

  • Hydrogenation: Reduction steps ensure the hexahydro configuration of the benzo ring.

Pharmacological Interest

The compound’s rigid structure and hydrophobic tert-butyl groups make it a candidate for study in drug development:

  • Potential as a scaffold for designing enzyme inhibitors.

  • Exploration as a ligand in coordination chemistry due to its nitrogen atoms.

Material Science

The bulky substituents provide steric hindrance that can stabilize reactive intermediates or enhance thermal stability in polymer applications.

Analytical Characterization

Characterization of this compound involves advanced spectroscopic techniques:

  • NMR Spectroscopy: Both 1H^1H and 13C^{13}C NMR provide insights into the chemical environment of hydrogens and carbons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amines and alkyl chains.

Challenges in Research

Despite its potential applications:

  • The steric bulk can hinder reactivity in certain reactions.

  • Limited solubility in aqueous media restricts biological testing.

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